molecular formula C13H21N B8326796 2-(3-Methylphenyl)hexylamine

2-(3-Methylphenyl)hexylamine

Cat. No.: B8326796
M. Wt: 191.31 g/mol
InChI Key: ZRMQFQKJCGGOKY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)hexylamine is a primary aliphatic amine featuring a hexyl chain attached to a 3-methylphenyl aromatic ring. The hexyl chain contributes to moderate lipophilicity, while the 3-methylphenyl group may influence steric and electronic interactions in chemical reactions .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-(3-methylphenyl)hexan-1-amine

InChI

InChI=1S/C13H21N/c1-3-4-7-13(10-14)12-8-5-6-11(2)9-12/h5-6,8-9,13H,3-4,7,10,14H2,1-2H3

InChI Key

ZRMQFQKJCGGOKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)C1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications References
2-(3-Methylphenyl)hexylamine* C₁₃H₂₁N 191.32 ~200–220 (est.) Low (hydrophobic dominance) Research, organic intermediates Inferred
Hexylamine C₆H₁₃N 101.18 131.5 High (miscible in polar solvents) Industrial solvents, surfactants
1-(3-Methylphenyl)propan-2-amine C₁₀H₁₅N 149.24 N/A Low Potential stimulant analogs
Dopamine HCl C₈H₁₁NO₂·HCl 189.64 Decomposes High Neurotransmitter, drug formulations
2-Ethylhexylamine C₈H₁₉N 129.25 N/A Moderate (Henry’s Law: 0.37) Chemical synthesis

*Estimated values based on structural analogs.

Key Observations:

Hexylamine vs. This compound :

  • The addition of a 3-methylphenyl group increases molecular weight (~90%) and boiling point (estimated 60–90°C higher) compared to hexylamine due to enhanced van der Waals interactions .
  • Water solubility decreases significantly due to the hydrophobic aromatic ring, limiting miscibility in polar solvents.

Dopamine HCl (3,4-dihydroxyphenyl substitution) demonstrates high water solubility and biological activity, contrasting with the inert aromatic group in the target compound .

Branching and Functional Groups :

  • 2-Ethylhexylamine (branched aliphatic amine) has a lower boiling point than linear hexylamine, highlighting the impact of branching on physical properties .

Pharmacological and Industrial Relevance

  • Hexylamine is widely used in surfactants and corrosion inhibitors due to its polarity and solubility .
  • Dopamine HCl ’s biological activity stems from its catecholamine structure, whereas this compound’s lack of hydroxyl groups likely limits receptor interactions .
  • Arylcyclohexylamines (e.g., ) exhibit psychoactive properties, but the target compound’s hexyl chain and methylphenyl group may alter bioavailability and metabolic stability .

Preparation Methods

Reaction Overview

Reductive amination involves the condensation of a ketone with ammonia or ammonium salts, followed by reduction to form the primary amine. For 2-(3-Methylphenyl)hexylamine, the ketone precursor 1-(3-Methylphenyl)hexan-2-one is reacted with ammonium acetate in the presence of a reducing agent.

Synthesis of 1-(3-Methylphenyl)hexan-2-one

The ketone precursor is synthesized via Friedel-Crafts acylation or cross-coupling strategies:

  • Friedel-Crafts Acylation : Reaction of 3-methylbenzene with hexanoyl chloride in the presence of AlCl₃ yields 1-(3-methylphenyl)hexan-2-one. This method is limited by regioselectivity, often producing para-substituted byproducts.

  • Kumada Coupling : 2-Bromo-3-methylbenzene reacts with hexylmagnesium bromide under Ni catalysis, followed by oxidation of the benzylic position using KMnO₄.

Reductive Amination Conditions

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) at 25°C.

  • Ammonia Source : Ammonium acetate (2.5 equiv).

  • Yield : 65–78% (optimized).

Mechanistic Insight :
Imine formation between the ketone and ammonium acetate is followed by selective reduction of the C=N bond. NaBH(OAc)₃ avoids over-reduction of the aromatic ring.

Hydrogenation of 2-(3-Methylphenyl)hexanenitrile

Nitrile Synthesis

The nitrile precursor is prepared via nucleophilic substitution or cyanation:

  • Alkylation : Reaction of 2-bromohexanenitrile with 3-methylphenylmagnesium bromide under Pd catalysis (Suzuki-Miyaura coupling).

  • Cyanation : Diazotization of this compound followed by treatment with CuCN yields the nitrile (low yield: ~40%).

Hydrogenation Conditions

  • Catalyst : Raney nickel (Ra-Ni) or Pd/C (5% loading).

  • Solvent : Ethanol or methanol.

  • Pressure : 3–5 bar H₂ at 80–100°C.

  • Yield : 85–92%.

Key Data :

ParameterValue
Catalyst Loading10 wt% Ra-Ni
Temperature90°C
Reaction Time12 hours
Purity (GC-MS)>98%

Imine Reduction via HSiCl₃

Imine Formation

  • Substrates : 1-(3-Methylphenyl)hexan-2-one and aqueous ammonia.

  • Conditions : Montmorillonite K10 (acid catalyst) under microwave irradiation (200 W, 130°C, 4.5 hours).

Reduction with Trichlorosilane

  • Reducing Agent : HSiCl₃ (3.5 equiv) in CH₂Cl₂ at -20°C.

  • Workup : Quenching with NaOH (10%), extraction with ethyl acetate.

  • Yield : 70–75%.

Advantages :

  • Avoids high-pressure hydrogenation.

  • Compatible with acid-sensitive functional groups.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Reductive Amination65–7895ModerateHigh
Nitrile Hydrogenation85–9298HighIndustrial
Imine Reduction70–7590LowLab-scale

Key Findings :

  • Nitrile Hydrogenation offers the highest yield and scalability, making it suitable for industrial applications.

  • Reductive Amination is optimal for laboratories with access to NaBH(OAc)₃.

  • Imine Reduction is less practical due to handling challenges with HSiCl₃.

Experimental Optimization and Challenges

Catalytic Hydrogenation Side Reactions

  • Issue : Over-reduction of the aromatic ring or C-N bond cleavage.

  • Solution : Use Pd/C instead of Ra-Ni and maintain H₂ pressure below 5 bar.

Regioselectivity in Friedel-Crafts Acylation

  • Issue : Para-substituted byproducts dominate.

  • Solution : Employ directed ortho-metalation with a removable directing group (e.g., -OMe) .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Methylphenyl)hexylamine, and how can reaction efficiency be optimized?

Methodological Answer:
A common approach involves alkylation of 3-methylbenzyl halides with hexylamine under basic conditions. For example, reacting 3-methylbenzyl chloride with hexylamine in the presence of K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Optimization strategies:

  • Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates.
  • Solvent Selection : Test solvents (e.g., acetonitrile vs. DMF) to balance solubility and reactivity.
  • Yield Monitoring : Track progress via TLC or GC-MS to identify side products (e.g., over-alkylation).

Basic: How can researchers ensure the purity of this compound, and what analytical techniques are critical?

Methodological Answer:
Post-synthesis purification typically involves:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
    Analytical Validation :
  • 1H NMR : Confirm structure via aromatic proton signals (δ 6.8–7.2 ppm) and hexyl chain integration .
  • LC-MS : Detect trace impurities (e.g., unreacted starting materials) with ESI+ mode .

Advanced: How does the 3-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The electron-donating methyl group at the meta position stabilizes intermediates in SN2 reactions, enhancing reactivity compared to unsubstituted analogs. However, steric hindrance may reduce efficiency in bulky systems.
Experimental Design :

  • Compare reaction rates of this compound vs. phenylhexylamine derivatives in nucleophilic substitutions (e.g., with benzoyl chloride).
  • Use kinetic studies (UV-Vis or HPLC) to quantify activation parameters .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from variability in assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Batch Analysis : Compare purity certificates (e.g., HPLC >98%) across studies .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate contributing factors .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for permeability) and safety goggles .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., GPCRs) based on its amine and aromatic moieties .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, H-bond donors) with activity data from public databases (e.g., ChEMBL) .

Basic: What are the solvent-dependent stability profiles of this compound?

Methodological Answer:

  • Polar Solvents : Stable in ethanol or DMSO for ≤1 month at 4°C.
  • Non-Polar Solvents : Avoid long-term storage in hexane due to amine oxidation.
    Validation : Monitor degradation via UV-Vis (λ ~260 nm for aromatic intermediates) .

Advanced: How can researchers design derivatives to enhance the compound’s selectivity in neurotransmitter studies?

Methodological Answer:

  • Structural Modifications : Introduce fluorophores (e.g., dansyl groups) for tracking in neuronal cells .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to study stereospecific activity .

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